2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile
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Overview
Description
2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with a morpholine moiety and a propanedinitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Grubbs’ second-generation catalyst, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the morpholine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-morpholin-4-ylethyl acetate
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the morpholine and propanedinitrile groups, makes it a versatile compound for various applications.
Properties
CAS No. |
900277-68-1 |
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Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[5-methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C18H18N4O2/c1-13-2-3-16-15(10-13)17(14(11-19)12-20)18(23)22(16)5-4-21-6-8-24-9-7-21/h2-3,10H,4-9H2,1H3 |
InChI Key |
HKMNYBPTHBQNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=C(C#N)C#N)CCN3CCOCC3 |
solubility |
48.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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